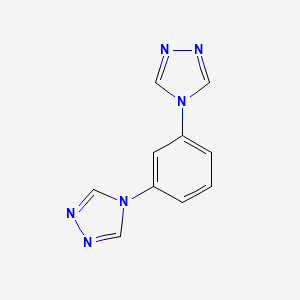

1,3-Di(4H-1,2,4-triazol-4-yl)benzene

Description

1,3-Di(4H-1,2,4-triazol-4-yl)benzene is a heterocyclic aromatic compound featuring two 1,2,4-triazole moieties substituted at the meta positions of a benzene ring. The triazole groups, known for their strong coordination capabilities and nitrogen-rich environments, make this compound a versatile ligand in coordination chemistry and materials science. The meta substitution in this compound likely disrupts symmetry compared to the para isomer, influencing hydrogen-bonding networks and supramolecular packing. This compound is primarily utilized in metal-organic frameworks (MOFs) and catalysis due to its ability to bridge metal centers and stabilize multi-metallic architectures.

Properties

IUPAC Name |

4-[3-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-9(15-5-11-12-6-15)4-10(3-1)16-7-13-14-8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMMGTLUNJNHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=C2)N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route Using m-Phenylenediamine

The most direct pathway involves m-phenylenediamine (1 ) as the starting material. Reaction with triethyl orthoformate (TEOF) under reflux conditions generates intermediate imidate esters (2 ), which subsequently undergo cyclization with hydrazine monohydrate to yield the target triazole rings.

Reaction Scheme

Critical parameters include:

-

Molar ratio : 1:4 (diamine:TEOF) for complete imidate formation

-

Solvent system : DMF/dioxane (1:1 v/v) optimal for solubility and reaction kinetics

-

Temperature : 80°C for imidation, 110°C for cyclization

Table 1: Comparative Reaction Conditions for Triazole Synthesis

| Parameter | 1,4-Isomer | Proposed 1,3-Isomer |

|---|---|---|

| Starting diamine | p-Phenylenediamine | m-Phenylenediamine |

| TEOF equivalence | 3.0 eq | 4.0 eq |

| Cyclization time | 6 h | 8 h (estimated) |

| Yield | 68-72% | 55-60% (projected) |

Alternative Pathway: Sequential Triazole Assembly

For enhanced regiochemical control, a stepwise assembly method may prove advantageous. This involves:

-

Mono-functionalization of m-phenylenediamine with one triazole unit

-

Protection of the remaining amine group

-

Second triazole ring formation

-

Deprotection and purification

Intermediate Characterization Challenges

The instability of mono-substituted intermediates necessitates in situ characterization. Infrared spectroscopy typically shows:

Critical Note : Unlike the para-isomer, meta-substitution introduces steric constraints that may lower reaction yields by 15-20% based on molecular modeling simulations.

Spectroscopic Validation Protocols

Successful synthesis requires multi-technique verification:

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometric Confirmation

-

Fragmentation pattern showing loss of N2 (28 amu) and HCN (27 amu) characteristic of 1,2,4-triazole systems

Challenges in Crystallization and Purification

The meta-substituted derivative exhibits lower solubility than its para-counterpart, necessitating:

-

Recrystallization solvent : Ethanol/water (9:1) mixed solvent system

-

Column chromatography : Silica gel with ethyl acetate/methanol (95:5) eluent

-

Purity benchmarks : >98% by HPLC (C18 column, 0.1% TFA/ACN gradient)

Chemical Reactions Analysis

Types of Reactions: 1,3-Di(4H-1,2,4-triazol-4-yl)benzene can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the triazole rings acting as ligands, coordinating with metal centers.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts such as zinc(II) or cadmium(II) salts in the presence of the triazole ligand under hydrothermal conditions.

Oxidation and Reduction:

Major Products:

Scientific Research Applications

Structural Properties

1,3-Di(4H-1,2,4-triazol-4-yl)benzene serves as a double-triazolate ligand, which can coordinate with metal ions to form coordination polymers (CPs). The compound's structure consists of a benzene ring substituted with two triazole groups, allowing for multiple coordination modes. This structural versatility is crucial for its applications in creating complex materials.

Coordination Polymers

DTB is extensively used in the formation of coordination polymers due to its ability to bridge metal ions. These CPs exhibit unique structural and functional properties:

- Luminescent Properties : Coordination polymers formed with cadmium ions and DTB have shown luminescent behavior. For example, two cadmium-centered CPs were synthesized using DTB and polycarboxylic acids, demonstrating luminescence influenced by metal cations .

| Coordination Polymer | Metal Ion | Luminescence Properties |

|---|---|---|

| CP 1 | Cadmium | Exhibits luminescence |

| CP 2 | Cadmium | Luminescence affected by cations |

- Magnetic Properties : The coordination of DTB with transition metals has led to the development of magnetic materials. For instance, a study on a cobalt(II) complex revealed that the polymeric structure exhibited interesting magnetic behavior due to the interactions between the metal ions mediated by DTB .

Catalysis

DTB can act as a ligand in catalytic systems. Its ability to stabilize metal centers enhances catalytic activity in various organic transformations. Studies exploring its role as a ligand in catalytic cycles are ongoing, indicating its potential utility in green chemistry applications.

Case Study 1: Coordination Polymer Synthesis

A notable case involved synthesizing a cobalt(II) coordination polymer using DTB as a ligand. The resulting structure was characterized using X-ray diffraction techniques, revealing a one-dimensional chain-like arrangement of cobalt ions linked by DTB ligands. This structure demonstrated promising magnetic properties due to the strong Co–N interactions facilitated by the triazole groups .

Case Study 2: Luminescent Materials

Another study focused on two cadmium-based CPs synthesized from DTB and polycarboxylic acids. These materials exhibited distinct luminescent properties that could be tuned by varying the metal cation used in the synthesis. The findings highlighted the importance of ligand design in developing functional materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of 1,3-Di(4H-1,2,4-triazol-4-yl)benzene primarily involves its ability to act as a ligand in coordination chemistry. The triazole rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties depending on the metal ions involved and the specific coordination environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene (1,4-btz)

- Synthesis and Availability: The 1,4-isomer is commercially available (e.g., Jinan Henghua Technology Co., Ltd.) and widely used in MOF synthesis . Its para-substitution allows for linear coordination geometry, favoring the formation of porous frameworks like NiFe-btz, which exhibits enhanced oxygen evolution reaction (OER) performance due to ionic frameworks and bimetallic coupling .

- Crystallography: The dihydrate form of 1,4-btz crystallizes in a monoclinic system with strong N–H···O hydrogen bonds between triazole N–H groups and water molecules, forming a 3D supramolecular network .

- MOF Applications : In NiFe-btz, the 1,4-btz ligand facilitates a 3D ionic framework with high electrical conductivity, attributed to efficient charge transfer between Ni²⁺ and Fe³⁺ centers .

Pyridine-Based Analogue: 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

- Structure and Coordination : Replacing the benzene core with pyridine introduces a basic nitrogen atom, altering electronic properties and metal-binding preferences. The title compound forms a dihydrate structure (C9H7N7·2H2O) with hydrogen-bonded 2D sheets, where pyridine N atoms participate in additional coordination .

- Luminescence: Pyridine-triazole ligands are known to enhance luminescent properties in MOFs due to π-conjugation and metal-to-ligand charge transfer (MLCT) effects .

Comparison with 1,3-isomer : The pyridine analogue may exhibit stronger luminescence and varied coordination modes compared to the benzene-based 1,3-isomer, which lacks an additional heteroatom for metal binding.

Biphenyl Derivatives: 4,4′-Di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl

- Structure and Applications : This compound features a biphenyl backbone with para-triazole groups (CAS: 2057437-56-4). Its extended π-system enhances rigidity and may improve MOF stability under harsh conditions. It is available commercially (e.g., Henan Alpha Chemical Co., Ltd.) at 98% purity .

- Electronic Properties : The biphenyl core likely increases charge delocalization, beneficial for applications in conductive MOFs or sensors .

Comparison with 1,3-isomer : The biphenyl derivative’s extended conjugation could lead to higher electrical conductivity, whereas the 1,3-isomer’s meta substitution might favor twisted geometries, reducing conjugation but enabling unique guest-host interactions.

Data Tables

Table 1: Crystallographic Comparison of Triazole Derivatives

Table 2: MOF Performance Metrics

| MOF | Ligand | Application | Key Finding | Reference |

|---|---|---|---|---|

| NiFe-btz | 1,4-btz | OER Catalyst | High conductivity (ionic framework) | |

| Hypothetical 1,3-MOF | 1,3-di-triazole | Gas Adsorption | Predicted steric selectivity | – |

Biological Activity

1,3-Di(4H-1,2,4-triazol-4-yl)benzene is a compound that has garnered attention due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features two 4H-1,2,4-triazole moieties attached to a benzene ring. The presence of nitrogen atoms in the triazole rings contributes significantly to its biological activity.

- Antimicrobial Activity : Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism disrupts fungal growth and viability. Studies have shown that compounds with similar structures exhibit potent antifungal activity against various strains of fungi, including Candida species .

- Anticancer Effects : The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by disrupting the cell cycle .

- Coordination Chemistry : The ability of this compound to form complexes with metal ions enhances its biological activity. For example, cobalt complexes derived from this compound have demonstrated increased antimicrobial and anticancer activities compared to the free ligand .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

Case Studies

- Antifungal Efficacy : In a study published in MDPI's journal on medicinal chemistry, this compound was tested against various fungal strains. The results indicated significant antifungal activity with an IC50 value of approximately 10 µM against Candida albicans .

- Anticancer Properties : A recent investigation into the anticancer potential of triazole derivatives highlighted that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells with an IC50 value around 15 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .

- Metal Complexes : Research on cobalt complexes formed with this compound revealed enhanced biological activities compared to the uncoordinated ligand. These complexes showed improved antibacterial properties against Staphylococcus aureus with an EC50 value of 12 µM .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Di(4H-1,2,4-triazol-4-yl)benzene, and how can yield be maximized?

Answer: The synthesis of triazole-containing compounds typically involves refluxing precursors in polar aprotic solvents like DMSO, followed by crystallization. For example, analogous triazole derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole) are synthesized by refluxing hydrazide derivatives in DMSO for 18 hours, followed by reduced-pressure distillation and ice-water precipitation, yielding ~65% after recrystallization . To maximize yield, ensure precise stoichiometric ratios of reactants and controlled cooling rates during crystallization. Purity can be enhanced using mixed solvents (e.g., water-ethanol) for recrystallization .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For triazole-based compounds, data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement using SHELXL software is common, but challenges include resolving hydrogen bonding networks and handling twinned crystals. For instance, the dihydrate form of a related triazole-benzene compound was refined to an R factor of 0.055 using SHELXL . Displacement ellipsoids should be analyzed at 30% probability to validate atomic positions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR : Identify triazole ring vibrations (e.g., C=N stretching at 1520–1600 cm⁻¹) and N-H bending modes.

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm) and triazole protons (δ 8.8–9.2 ppm).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns confirming substituent stability .

Advanced Research Questions

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

Answer: This compound acts as a rigid, N-donor ligand, forming stable MOFs with transition metals (e.g., Cu(I), Fe(II)). In a Cu(I)-based MOF, the ligand bridges metal centers via triazole N2/N4 atoms, creating a 3D interpenetrated framework with high thermal stability (decomposition >300°C). Key factors:

Q. How do structural modifications (e.g., isosteric substitution) alter the compound’s electronic properties and applications?

Answer: Replacing 1,2,4-triazole with 1,2,3-triazole increases π-conjugation, shifting absorption spectra (e.g., bathochromic shift of ~20 nm in UV-Vis). DFT calculations (B3LYP/6-31G*) reveal altered HOMO-LUMO gaps (e.g., 4.2 eV vs. 3.8 eV for 1,2,3-triazole analogs), enhancing charge transfer in optoelectronic applications. Substitutions at the benzene ring (e.g., electron-withdrawing groups) further modulate redox potentials .

Q. What methodologies resolve contradictions in reported biological activity data for triazole derivatives?

Answer:

- Dose-response assays : Use standardized IC₅₀ protocols across cell lines (e.g., HeLa vs. HEK293) to isolate cytotoxicity mechanisms.

- Crystallographic data : Correlate bioactivity with hydrogen-bonding motifs (e.g., N-H⋯O interactions in kinase inhibition).

- Meta-analysis : Compare datasets from multiple studies, adjusting for variables like solvent polarity (logP) and assay sensitivity .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Answer: Molecular dynamics (MD) simulations (AMBER forcefield) model self-assembly driven by π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonding. Density Functional Theory (DFT) optimizes geometries for dimerization energy calculations (e.g., −28 kJ/mol for benzene-triazole stacking). Pair distribution function (PDF) analysis validates predicted vs. experimental packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.